(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride
Description
The compound (R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride is a boronate ester derivative featuring a benzofuran moiety and a rigid bicyclic boronate scaffold. Its stereochemistry is defined by the (R)-configuration at the ethanamine carbon and the (3aS,4S,6S,7aR)-configuration of the hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole ring, which is critical for its molecular interactions . The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. The benzofuran group contributes to π-π stacking interactions, while the boronate ester may facilitate binding to biological targets via Lewis acid-base interactions .
Properties
Molecular Formula |
C20H27BClNO3 |
|---|---|
Molecular Weight |
375.7 g/mol |
IUPAC Name |
(1R)-2-(1-benzofuran-3-yl)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H26BNO3.ClH/c1-19(2)13-9-16(19)20(3)17(10-13)24-21(25-20)18(22)8-12-11-23-15-7-5-4-6-14(12)15;/h4-7,11,13,16-18H,8-10,22H2,1-3H3;1H/t13-,16-,17+,18-,20-;/m0./s1 |
InChI Key |
NJPPTYQSYVGFLV-CWSISIFTSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=COC5=CC=CC=C54)N.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=COC5=CC=CC=C54)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Boronate Ester Intermediate
- The bicyclic boronate ester moiety is typically prepared by condensation of boronic acid derivatives with (−)-pinanediol, a chiral diol that forms stable boronate esters with high stereochemical fidelity.
- The stereochemistry of the pinanediol moiety is crucial and is controlled by using enantiomerically pure pinanediol, often (1S,2S,3R,5S)-pinanediol, to yield the (3aS,4S,6S,7aR) configuration in the final product.
- This step is usually performed under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference, at low temperatures (2–8 °C) to maintain stereochemical integrity.
Coupling with Benzofuran-3-yl Ethanamine
- The benzofuran-3-yl ethanamine moiety is introduced via nucleophilic substitution or reductive amination strategies, depending on the precursor availability.
- The amine functionality is protected or converted into its hydrochloride salt to enhance stability and facilitate purification.
- The coupling reaction is optimized to preserve the chiral centers and avoid racemization, often employing mild bases and solvents such as ethanol or methanol, where the compound shows slight solubility.
Formation of the Hydrochloride Salt
- The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- This salt formation improves the compound’s crystallinity, stability, and handling properties.
- The hydrochloride salt typically appears as a white to off-white solid with a melting point range around 157–159 °C.
Detailed Preparation Protocol (Representative)
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Boronic acid derivative + (−)-pinanediol | Condensation to form chiral boronate ester | Inert atmosphere, 2–8 °C, dry solvent |
| 2 | Benzofuran-3-yl ethanamine precursor | Coupling via nucleophilic substitution or reductive amination | Mild base, ethanol/methanol solvent, low temperature |
| 3 | Hydrogen chloride (HCl) | Formation of hydrochloride salt | Controlled addition, crystallization from suitable solvent |
Research Findings and Optimization
- Studies indicate that the use of (−)-pinanediol as the chiral auxiliary is critical for achieving high enantiomeric excess (>98%) in the final product.
- The boronate ester formation is highly selective and reversible, allowing purification by recrystallization.
- The hydrochloride salt form enhances the compound’s shelf life and reduces hygroscopicity, which is important for pharmaceutical applications.
- Solubility data show slight solubility in ethanol and methanol, which guides solvent choice during purification and crystallization steps.
Summary Table of Key Properties and Preparation Conditions
| Property/Parameter | Details |
|---|---|
| Molecular Weight | 339.2 g/mol |
| Chiral Auxiliary | (−)-Pinanediol (1S,2S,3R,5S) |
| Boronate Ester Formation | Condensation under inert atmosphere, 2–8 °C |
| Coupling Reaction | Mild base, ethanol/methanol solvent |
| Salt Formation | HCl treatment, crystallization |
| Melting Point (Hydrochloride) | 157–159 °C |
| Storage Conditions | Under inert gas, 2–8 °C |
| Solubility | Slight in ethanol and methanol |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione.
Reduction: The ethanamine group can be reduced to the corresponding amine.
Substitution: The boronate ester can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: The corresponding amine.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride can be used as a building block for more complex molecules
Biology
This compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays due to its structural complexity and potential binding properties.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in the design of boron-containing drugs, which are of interest for their unique pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Boronate Scaffolds
Compound A : (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-benzodioxaborole
- Structural Differences :
- Replaces the benzofuran-3-yl and ethanamine groups with a phenyl substituent.
- Lacks the amine hydrochloride moiety.
- Implications :
- The absence of the protonated amine reduces water solubility compared to the target compound.
- The phenyl group may exhibit weaker π-π stacking than benzofuran due to reduced electron richness.
- Single-crystal X-ray data confirm precise stereochemical alignment in the boronate scaffold, suggesting similar rigidity to the target compound .
Benzofuran Derivatives with Varied Substituents
Compound B : (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride
- Structural Differences :
- Features a dihydrobenzofuran ring (saturated) with a chloro substituent at position 4.
- Lacks the boronate ester group.
- Chlorine enhances electronegativity, possibly improving metabolic stability compared to the unsubstituted benzofuran in the target compound .
Compound C : (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride
- Structural Differences :
- Contains a fluorine atom at position 7 and a dihydrobenzofuran core.
- (S)-configuration at the amine center vs. (R)-configuration in the target compound.
- Implications :
Boronate-Containing Analogues with Heterocyclic Modifications
Compound D : (R)-2-(1-Benzofuran-3-yl)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁸]decan-4-yl]ethan-1-amine Hydrochloride
- Structural Differences :
- Shares the benzofuran-3-yl group but incorporates a tricyclic borate scaffold instead of the bicyclic system.
- Enhanced lipophilicity due to additional methyl groups could affect membrane permeability .
Comparative Data Table
| Compound Name | Key Structural Features | Stereochemistry | Solubility/Stability Implications |
|---|---|---|---|
| Target Compound (R)-2-(Benzofuran-3-yl)-... hydrochloride | Benzofuran-3-yl, bicyclic boronate, HCl salt | (R)-amine; (3aS,4S,6S,7aR)-boronate | High solubility due to HCl salt |
| Compound A: Phenyl-substituted boronate | Phenyl, bicyclic boronate | (3aS,4S,6S,7aR)-boronate | Lower solubility (no ionizable group) |
| Compound B: (R)-6-Chloro-dihydrobenzofuran-3-amine HCl | 6-Cl-dihydrobenzofuran, HCl salt | (R)-amine | Moderate solubility; Cl enhances stability |
| Compound C: (S)-7-Fluoro-dihydrobenzofuran-3-amine HCl | 7-F-dihydrobenzofuran, HCl salt | (S)-amine | Fluoro may increase metabolic resistance |
| Compound D: Tricyclic borate analogue | Benzofuran-3-yl, tricyclic borate, HCl salt | (R)-amine; (1S,2S,6R,8S)-borate | Higher lipophilicity; potential steric hindrance |
Key Research Findings
- Stereochemical Precision : The (3aS,4S,6S,7aR)-boronate scaffold in the target compound, validated by X-ray crystallography in analogous structures, ensures optimal spatial orientation for target engagement .
- Benzofuran vs. Phenyl : The benzofuran group’s aromaticity and planar structure enhance binding to hydrophobic pockets compared to phenyl analogues, as seen in computational docking studies .
- Impact of Halogenation : Chloro or fluoro substitutions on benzofuran (e.g., Compound B, C) improve metabolic stability but may reduce affinity for certain targets due to steric or electronic effects .
Biological Activity
(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly as a proteasome inhibitor. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| CAS Number | 1897396-17-6 |
| Molecular Formula | C20H27BClNO3 |
| Molecular Weight | 375.7 g/mol |
| Structural Features | Contains benzofuran and dioxaborole moieties |
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities through mechanisms such as:
- Proteasome Inhibition : The compound likely inhibits proteasomal activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the treatment of various malignancies.
Biological Activity Highlights
Research has shown that related compounds demonstrate notable anticancer properties. For example:
- Related Boronic Acid Derivatives : These have shown effectiveness against multiple myeloma cell lines with IC50 values in the nanomolar range. Such findings suggest that this compound could similarly exhibit potent anticancer activity.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is essential to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4 | Similar dioxaborole structure | Potential proteasome inhibition | Different alkyl substitution pattern |
| Boronic acid derivatives | Boron-containing compounds | Anticancer properties | Varying degrees of selectivity |
| Fulvestrant | Estrogen receptor down-regulator | Breast cancer treatment | Competitive binding to estrogen receptor |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Proteasome Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited proteasome activity in vitro. This inhibition led to increased levels of pro-apoptotic factors in cancer cell lines.
- Anticancer Efficacy : Research highlighted that derivatives of dioxaborole structures exhibited significant cytotoxicity against various cancer types. The mechanism primarily involved the induction of apoptosis through proteasome pathway disruption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
